[3-CHLORO-4-(PHENYLMETHOXY)PHENYL]ACETIC ACID
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Overview
Description
Benzofenac is a non-steroidal anti-inflammatory drug (NSAID) that is primarily used for its analgesic and anti-inflammatory properties. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzofenac can be synthesized through various synthetic routes. One common method involves the cyclization of 2-hydroxybenzophenone with an appropriate reagent to form the benzofuran ring. This reaction typically requires a strong acid catalyst and elevated temperatures to proceed efficiently .
Industrial Production Methods: In industrial settings, the production of benzofenac often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Benzofenac undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Benzofenac has a wide range of applications in scientific research:
Mechanism of Action
Benzofenac exerts its effects primarily by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, benzofenac reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to ibuprofen.
Ketoprofen: Similar in structure and function but with different pharmacokinetic properties.
Uniqueness of Benzofenac: Benzofenac is unique due to its benzofuran core, which imparts distinct pharmacological properties. Unlike other NSAIDs, benzofenac’s structure allows for additional biological activities, such as potential anti-tumor effects .
Properties
CAS No. |
60736-70-1 |
---|---|
Molecular Formula |
C15H13ClO3 |
Molecular Weight |
276.71 g/mol |
IUPAC Name |
2-(3-chloro-4-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H13ClO3/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) |
InChI Key |
DFHBBMJTBBLQSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)Cl |
60736-70-1 | |
Synonyms |
3-CBPAA 3-chloro-4-benzoyloxyphenylacetic acid 3-chloro-4-benzoyloxyphenylacetic acid, 3H-labeled 3-chloro-4-benzyloxyphenacetic acid benzofac benzofac VUFB benzofenac VUFB 9682 VUFB-9682 |
Origin of Product |
United States |
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